N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 4-ethoxyphenyl moiety. The benzamide group is further substituted with a benzyl group at the N-position.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-2-34-24-13-11-22(12-14-24)30-25(32)19-35-27-28-15-16-31(27)23-10-6-9-21(17-23)26(33)29-18-20-7-4-3-5-8-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMUGLIXHKJVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the 4-ethoxyphenyl Group: This step involves the reaction of 4-ethoxyphenyl isocyanate with the intermediate compound to form the carbamoyl group.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound.
Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity. The sulfanyl group may participate in redox reactions, modulating the activity of target proteins.
Comparison with Similar Compounds
Alkoxy-Substituted Benzamides
Key Compounds :
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide (, Entry 14)
- (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 16)
Comparison :
- Alkoxy Group Effects: The target compound’s 4-ethoxyphenyl group differs from analogs with methoxy (Entry 15), propargyloxy (Entry 14), or propoxy (Entry 17) substituents.
- Biological Implications : In studies of similar compounds, alkoxy groups influence binding affinity to targets like proteases or kinases. Ethoxy’s moderate electron-donating effect may stabilize interactions with hydrophobic pockets in enzymes .
Imidazole vs. Benzimidazole Derivatives
Key Compounds :
Comparison :
Imidazole Ring Modifications
Key Compounds :
- N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide derivatives ()
Comparison :
- Substituent Strategy: Unlike ponatinib analogs with water-soluble amines on the imidazole (), the target compound uses a sulfanyl-carbamoyl group. This substitution avoids the solubility challenges noted in while introducing a thioether bond, which may enhance metabolic stability .
Key Examples :
- Synthesis of (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()
Comparison :
- Coupling Reactions : The target compound likely employs similar amide coupling strategies as in –8, where carbodiimide or active ester methods are used. However, the sulfanyl group’s introduction may require thiol-ene click chemistry or nucleophilic substitution, adding complexity .
- Yield Optimization : Yields for imidazole-containing benzamides in –8 range from 35–60%, suggesting room for improvement in the target compound’s synthesis.
Data Tables
Research Findings and Implications
- Alkoxy Groups : Ethoxy provides optimal balance between hydrophobicity and electronic effects, as seen in improved activity in related compounds .
- Imidazole vs. Benzimidazole : Imidazole’s smaller size may enhance blood-brain barrier penetration compared to benzimidazole derivatives, critical for CNS-targeted drugs .
- Synthetic Challenges : Sulfanyl group incorporation requires careful optimization to avoid oxidation, a common issue in thioether-containing molecules .
Biological Activity
N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-benzyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
| Molecular Formula | C26H24N4O3S |
| SMILES | COc(cc1)ccc1NC(CSc1nccn1-c1cc(C(NCc2ccccc2)=O)ccc1)=O |
| InChI | InChI=1S/C27H26N4O3S/c1-2-34... |
Synthesis
The synthesis of this compound involves several steps, including the formation of the imidazole ring, introduction of the benzyl group, attachment of the 4-ethoxyphenyl group, formation of the sulfanyl linkage, and final coupling to create the benzamide group. Each step requires specific reagents and conditions to ensure successful synthesis.
Anticancer Properties
Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzamide derivatives can inhibit key proteins involved in cancer cell proliferation. The inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, has been demonstrated with related compounds .
Case Study:
In vitro studies on various cancer cell lines have shown that N-benzyl derivatives can induce multipolar mitotic spindles leading to cell death. This effect was particularly noted in centrosome-amplified human cancer cells treated with HSET inhibitors derived from similar structures .
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. Recent studies suggest that modifications in the side chains can enhance their affinity for viral proteins, thereby increasing their efficacy against viral infections. For example, compounds with thiazole scaffolds have shown promising results against HIV and other viruses .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Protein Function : Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the structural features of these compounds.
- Redox Activity : The sulfanyl linkage may contribute to unique redox properties that affect cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-benzyl derivatives, a comparative analysis with other known compounds is helpful:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
